(R)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of ®-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate typically involves the reaction of pyrazine derivatives with piperidine derivatives under specific conditions. The reaction conditions often include the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
®-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the pyrazin-2-ylamino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
®-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic systems.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research involving this compound may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and research focus.
Comparison with Similar Compounds
®-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl ®-3-(pyrazin-2-ylamino)piperidine-1-carboxylate: A closely related compound with similar structural features.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazine moiety and exhibit similar chemical properties.
The uniqueness of ®-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate lies in its specific structural configuration and the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C14H22N4O2 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(pyrazin-2-ylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-4-5-11(10-18)17-12-9-15-6-7-16-12/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,16,17)/t11-/m1/s1 |
InChI Key |
QXJMTEKBJKYFBI-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=NC=CN=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CN=C2 |
Origin of Product |
United States |
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